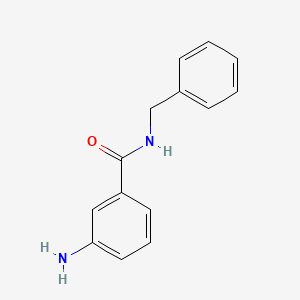

3-amino-N-benzylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-benzylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLMPFXNGNFLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400762 | |

| Record name | 3-amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54977-91-2 | |

| Record name | 3-amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N-benzylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-benzylbenzamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-amino-N-benzylbenzamide, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format, including tabulated data, detailed experimental protocols, and visualizations to facilitate understanding and application in a research and development setting.

Chemical Structure and Identification

This compound is an aromatic amide featuring a primary amine substituent on the benzoyl ring. Its structure is characterized by a benzyl group attached to the amide nitrogen.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 54977-91-2[1][2][3] |

| Molecular Formula | C₁₄H₁₄N₂O[1][2][3] |

| SMILES | NC1=CC=CC(C(NCC2=CC=CC=C2)=O)=C1[3] |

| InChI | InChI=1S/C14H14N2O/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) |

graph "3_amino_N_benzylbenzamide_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom coordinates for a clear 2D structure N1 [pos="0,0!", label="N"]; C1 [pos="1,0.5!", label="C"]; C2 [pos="2,0.5!", label="C"]; C3 [pos="2.5,-0.5!", label="C"]; C4 [pos="2,-1.5!", label="C"]; C5 [pos="1,-1.5!", label="C"]; C6 [pos="0.5,-0.5!", label="C"]; N2 [pos="-0.5,-0.5!", label="NH₂"]; C7 [pos="1.2,1.5!", label="C"]; O1 [pos="0.7,2.2!", label="O"]; N3 [pos="2.2,1.8!", label="N"]; C8 [pos="3.2,1.3!", label="CH₂"]; C9 [pos="4.2,1.8!", label="C"]; C10 [pos="5.2,1.3!", label="C"]; C11 [pos="5.2,0.3!", label="C"]; C12 [pos="4.2,-0.2!", label="C"]; C13 [pos="3.2,0.3!", label="C"];

// Benzene ring 1 N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituents on Benzene ring 1 C6 -- N2; C1 -- C7; C7 -- O1 [style=double]; C7 -- N3;

// Benzyl group N3 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C9;

// Double bonds in benzene rings edge [style=dashed]; C1 -- C6; C2 -- C3; C4 -- C5; C9 -- C13; C10 -- C11; C12 -- C13; }

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These values are critical for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 226.28 g/mol | [1][2] |

| Melting Point | 96-97 °C | [2] |

| Boiling Point | 459.7 °C at 760 mmHg | [2] |

| Density | 1.173 g/cm³ | [2] |

| Flash Point | 231.8 °C | [4] |

| LogP (calculated) | 2.1988 - 3.17090 | [2][3][4] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 3 | [3] |

Solubility Profile

Acid Dissociation Constant (pKa)

An experimental pKa value for this compound has not been reported. The molecule possesses two potential sites for protonation: the primary aromatic amine and the amide nitrogen. The aromatic amine is expected to be the more basic site. For comparison, the pKa of aniline is approximately 4.6. The electron-withdrawing effect of the meta-substituted N-benzylcarboxamido group would be expected to slightly decrease the basicity of the amino group, resulting in a pKa value likely in the range of 3 to 4. The amide nitrogen is significantly less basic, with a pKa of the protonated amide typically being around -1 to 0.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established chemical transformations for analogous compounds.[8]

Synthesis of this compound

The synthesis can be achieved via a two-step process starting from 3-nitrobenzoyl chloride and benzylamine.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-Nitro-N-benzylbenzamide

-

To a solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of 3-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-nitro-N-benzylbenzamide.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the 3-nitro-N-benzylbenzamide (1.0 eq.) from the previous step in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Characterization Methods

A general workflow for the characterization of the synthesized this compound is outlined below.

Caption: General experimental workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzamide and benzyl rings, a singlet for the primary amine protons (which may be broad and exchangeable with D₂O), a doublet for the benzylic CH₂ group, and a triplet for the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms. The carbonyl carbon of the amide will appear downfield (typically ~165-170 ppm). A computed ¹³C NMR spectrum is noted to be available on SpectraBase for "m-Amino-N-benzylbenzamide".[9]

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 227.12.

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (two bands, ~3400-3200 cm⁻¹) and the secondary amide (~3300 cm⁻¹), the C=O stretching of the amide (~1640 cm⁻¹), and C-N stretching vibrations.

Potential Biological Activity and Applications

While specific biological activities for this compound are not well-documented, the broader class of N-benzylbenzamide derivatives has shown promise in several therapeutic areas. Notably, certain N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors with significant antitumor activities.[10] The core structure serves as a valuable scaffold for the design of novel therapeutic agents. The presence of the 3-amino group offers a reactive handle for further chemical modification, enabling the generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This technical guide has provided a detailed summary of the known chemical properties and structure of this compound. While experimental data for some properties, such as solubility, pKa, and comprehensive spectroscopic analyses, are not extensively available in the public domain, this guide has offered plausible synthetic routes and characterization workflows based on established chemical principles and data from closely related analogs. The information presented herein serves as a valuable resource for researchers and scientists working with or considering the use of this compound in their research and development endeavors.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-amino-N-benzylbenzamide (CAS 54977-91-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-N-benzylbenzamide, a chemical compound with potential applications in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and discusses its potential biological activity based on related structures.

Core Compound Information

This compound is a benzamide derivative with the CAS number 54977-91-2. Its structure features a central benzamide core with an amino group at the meta-position of the benzoic acid moiety and a benzyl group attached to the amide nitrogen.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 54977-91-2 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄N₂O | [1][3] |

| Molecular Weight | 226.28 g/mol | [1] |

| Melting Point | 96-97 °C | [3] |

| Boiling Point | 459.7 °C at 760 mmHg | [3] |

| Flash Point | 231.8 °C | [3] |

| Density | 1.173 g/cm³ | [3] |

| Refractive Index | 1.63 | [3] |

| LogP | 3.17090 | [2] |

| PSA (Polar Surface Area) | 55.12 Ų | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH) |

Spectral Data

| Technique | Expected/Known Data |

| ¹H NMR | Expected signals for aromatic protons of both benzene rings, a singlet or broad singlet for the amino group protons, a doublet for the methylene protons of the benzyl group, and a triplet for the amide proton. |

| ¹³C NMR | A ¹³C NMR spectrum is available in the SpectraBase database.[4] Expected signals would include those for the carbonyl carbon, and the aromatic carbons of both the benzamide and benzyl moieties. |

| IR Spectroscopy | Expected characteristic peaks for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z = 226.11. |

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not available in the public domain. However, based on standard organic chemistry principles and published procedures for analogous compounds, a reliable two-step synthesis can be proposed. This involves the amidation of 3-nitrobenzoyl chloride with benzylamine, followed by the reduction of the nitro group to a primary amine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Nitro-N-benzylbenzamide

-

To a solution of 3-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-nitrobenzoyl chloride.

-

Dissolve the crude 3-nitrobenzoyl chloride in anhydrous DCM and cool to 0 °C.

-

To this solution, add a solution of benzylamine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford 3-nitro-N-benzylbenzamide.

Step 2: Synthesis of this compound

-

Dissolve 3-nitro-N-benzylbenzamide (1 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Add a catalytic amount of 10% palladium on carbon (Pd/C) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Metal-based Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) and heat the mixture to reflux for several hours.

-

-

After the reaction is complete, if using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

If using SnCl₂, cool the reaction mixture and neutralize with a saturated solution of NaHCO₃. Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Activity and Applications

While there is no specific biological data available for this compound itself, the N-benzylbenzamide scaffold is of significant interest in medicinal chemistry.

Potential as a Tubulin Polymerization Inhibitor

Recent studies have identified N-benzylbenzamide derivatives as potent tubulin polymerization inhibitors with significant antitumor and anti-vascular activities.[5] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

The general structure-activity relationship (SAR) studies in this class of compounds suggest that substitutions on both the benzamide and the benzyl rings can significantly influence their biological activity. The presence of the 3-amino group in this compound could serve as a handle for further structural modifications to optimize its potency and pharmacokinetic properties.

Signaling Pathway

The proposed mechanism of action for N-benzylbenzamide derivatives as anticancer agents involves the disruption of microtubule function.

References

- 1. chemscene.com [chemscene.com]

- 2. 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 3-amino-N-benzylbenzamide from 3-aminobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-amino-N-benzylbenzamide, a key intermediate in pharmaceutical and materials science research. Two primary synthetic routes commencing from 3-aminobenzoic acid are presented in detail. The first route involves a three-step sequence of N-protection of the amino group, amide coupling with benzylamine, and subsequent deprotection. The second, more direct route, proceeds via the synthesis of N-benzyl-3-nitrobenzamide from 3-nitrobenzoic acid, followed by the reduction of the nitro group. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows to support researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable bifunctional molecule incorporating a primary aromatic amine and a secondary amide. This structural motif is a key component in a variety of pharmacologically active compounds and advanced polymers. The strategic positioning of the amino and N-benzylamido groups on the benzene ring allows for diverse further functionalization, making it a versatile building block in medicinal chemistry and materials science. This guide outlines two robust and well-documented synthetic strategies for the preparation of this compound, providing researchers with the necessary technical details for its successful synthesis.

Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound from readily available starting materials are discussed.

Route 1: Protection, Amide Coupling, and Deprotection

This classic approach addresses the reactivity of the amino group on the starting material, 3-aminobenzoic acid, by employing a protecting group. This ensures the selective formation of the desired amide bond between the carboxylic acid and benzylamine. The most common protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The synthesis involves three distinct steps:

-

Protection: The amino group of 3-aminobenzoic acid is protected as a carbamate.

-

Amide Coupling: The protected 3-aminobenzoic acid is coupled with benzylamine using a suitable coupling agent.

-

Deprotection: The protecting group is removed to yield the final product.

Route 2: Nitration, Amide Formation, and Reduction

An alternative and more atom-economical approach begins with 3-nitrobenzoic acid. This route circumvents the need for protection and deprotection steps. The synthesis proceeds as follows:

-

Amide Formation: 3-Nitrobenzoic acid is first converted to its acyl chloride, which then reacts with benzylamine to form N-benzyl-3-nitrobenzamide.

-

Nitro Reduction: The nitro group of N-benzyl-3-nitrobenzamide is selectively reduced to a primary amine to afford the target compound.

Experimental Protocols

Route 1: Protection, Amide Coupling, and Deprotection

3.1.1.1. Boc Protection

-

Reaction Scheme:

-

Procedure:

-

Dissolve 3-aminobenzoic acid (1.0 eq) in a mixture of dioxane and water.

-

Add sodium hydroxide (2.0 eq) and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture with a cold 1M HCl solution to pH 2-3, resulting in the precipitation of the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(tert-butoxycarbonylamino)benzoic acid.

-

3.1.1.2. Cbz Protection

-

Reaction Scheme:

-

Procedure:

-

Dissolve 3-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) and cool in an ice bath.[1]

-

While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the temperature below 5 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.[1]

-

Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.[1]

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.[1]

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(benzyloxycarbonylamino)benzoic acid.[1]

-

-

Reaction Scheme (using Boc-protected acid as an example):

-

Procedure (using EDC/HOBt):

-

Dissolve 3-(tert-butoxycarbonylamino)benzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and benzylamine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N'-diisopropylethylamine (DIPEA, 2.5 eq) to the mixture.

-

Cool the reaction to 0 °C in an ice bath.

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

3.1.3.1. Boc Deprotection

-

Reaction Scheme:

-

Procedure:

-

Dissolve the Boc-protected amide (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.[2]

-

Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).[2]

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

3.1.3.2. Cbz Deprotection

-

Reaction Scheme:

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the Cbz-protected amide (1.0 eq) in methanol or ethanol.[1]

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %).[1]

-

Stir the mixture under a hydrogen atmosphere (balloon or 1 atm) at room temperature.[1]

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

-

Route 2: Nitration, Amide Formation, and Reduction

-

Reaction Scheme:

-

Procedure:

-

Reflux a mixture of 3-nitrobenzoic acid (1.0 eq) and thionyl chloride (2.0 eq) for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-nitrobenzoyl chloride.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in dry dichloromethane (DCM) and cool to 0 °C.[3]

-

Add a solution of the crude 3-nitrobenzoyl chloride (1.0 eq) in dry DCM dropwise.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.[4]

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford N-benzyl-3-nitrobenzamide.[4]

-

-

Reaction Scheme:

-

Procedure (using Iron):

-

To a stirred solution of N-benzyl-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

Data Presentation

Table 1: Summary of Reagents and Typical Yields for Route 1

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1a (Boc Protection) | 3-Aminobenzoic acid | (Boc)₂O, NaOH | 3-(tert-Butoxycarbonylamino)benzoic acid | 85-95 |

| 1b (Cbz Protection) | 3-Aminobenzoic acid | Cbz-Cl, Na₂CO₃ | 3-(Benzyloxycarbonylamino)benzoic acid | 80-90 |

| 2 (Amide Coupling) | Protected 3-aminobenzoic acid | Benzylamine, EDC, HOBt, DIPEA | Protected this compound | 70-85 |

| 3a (Boc Deprotection) | tert-Butyl (3-(benzylcarbamoyl)phenyl)carbamate | TFA | This compound | >90 |

| 3b (Cbz Deprotection) | Benzyl (3-(benzylcarbamoyl)phenyl)carbamate | H₂, Pd/C | This compound | >95 |

Table 2: Summary of Reagents and Typical Yields for Route 2

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 (Amide Formation) | 3-Nitrobenzoic acid | SOCl₂, Benzylamine, TEA | N-Benzyl-3-nitrobenzamide | 80-90 |

| 2 (Nitro Reduction) | N-Benzyl-3-nitrobenzamide | Fe, NH₄Cl | This compound | 85-95 |

Table 3: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 118-120 °C |

| ¹H NMR (CDCl₃, δ) | 7.50-6.80 (m, 9H, Ar-H), 6.55 (br s, 1H, NH), 4.65 (d, 2H, CH₂), 3.80 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, δ) | 167.5, 146.8, 138.5, 135.2, 129.3, 128.8, 127.9, 127.6, 118.5, 117.9, 114.3, 44.2 |

Mandatory Visualization

Caption: Synthetic pathway for Route 1.

Caption: Synthetic pathway for Route 2.

Caption: Workflow for amide coupling.

Conclusion

This technical guide has detailed two effective and reproducible synthetic routes for the preparation of this compound from 3-aminobenzoic acid. Route 1, involving a protection-coupling-deprotection sequence, offers versatility through the choice of protecting groups. Route 2, a more direct approach starting from 3-nitrobenzoic acid, is more atom-economical. The provided experimental protocols, quantitative data, and graphical representations are intended to serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the efficient and successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 3-amino-N-benzylbenzamide

This technical guide provides a comprehensive overview of 3-amino-N-benzylbenzamide, a chemical compound of interest to researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and potential areas of application based on the biological activities of related structures.

Chemical Identity and Nomenclature

The unequivocally recognized IUPAC name for the compound is This compound . An alternative, equally valid IUPAC name is 3-amino-N-(phenylmethyl)benzamide .[1][2] This nomenclature precisely describes the molecular structure, which consists of a benzamide core with an amino group at the third position of the benzene ring and a benzyl group attached to the amide nitrogen.

Several synonyms are used in commercial and scientific literature to refer to this compound. These include:

Physicochemical Properties

A compilation of the key physicochemical properties of this compound is presented in the table below. These data are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 54977-91-2 | [1][3] |

| Molecular Formula | C₁₄H₁₄N₂O | [1][3][4] |

| Molecular Weight | 226.27 g/mol | [3] |

| Exact Mass | 226.111 g/mol | [2] |

| Boiling Point | 459.7 °C at 760 mmHg | [5] |

| Density | 1.173 g/cm³ | [5] |

| Flash Point | 231.8 °C | [5] |

| LogP | 2.1988 - 3.17090 | [1][3] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |

| Number of Hydrogen Bond Acceptors | 2 | [3] |

| Number of Hydrogen Bond Donors | 2 | [3] |

| Number of Rotatable Bonds | 3 | [3] |

| Refractive Index | 1.63 | [5] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [3] |

Experimental Protocol: Synthesis of this compound

The following is a representative two-step experimental protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds.[6]

Step 1: Synthesis of N-benzyl-3-nitrobenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzoic acid in a suitable anhydrous solvent such as chloroform or dichloromethane.

-

Acid Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent (e.g., 1.1 equivalents of isobutyl chloroformate) and a non-nucleophilic base (e.g., 1.0 equivalent of triethylamine) dropwise. Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.

-

Amide Formation: To the activated acid, add 1.0 equivalent of benzylamine dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 2 M HCl), a dilute base solution (e.g., 1 M NaOH), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-benzyl-3-nitrobenzamide. The product can be further purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reaction Setup: Dissolve the N-benzyl-3-nitrobenzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization or column chromatography to achieve high purity.

Potential Biological Activities and Applications

While specific signaling pathways for this compound are not extensively documented, the broader class of N-benzylbenzamide derivatives has shown significant biological activities, suggesting potential applications in drug discovery and agrochemicals.

-

Antitumor Activity: A series of novel N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors, exhibiting significant antiproliferative activities against various cancer cell lines.[7] These compounds bind to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis, and also display anti-vascular effects.[7]

-

Metabolic Disease Modulation: Certain N-benzylbenzamide derivatives have been designed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[8] Simultaneous modulation of these targets presents a promising therapeutic strategy for managing conditions like diabetes and hypertension.[8]

-

Antibacterial Activity: Derivatives of 3-methoxybenzamide, a related scaffold, have been synthesized and shown to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis, by inhibiting the FtsZ protein.[9]

-

Herbicidal Activity: N-benzylbenzamide compounds have been patented for their use as herbicides, acting as pigment synthesis inhibitors to control weeds.

These findings suggest that this compound could serve as a valuable scaffold or intermediate for the development of novel therapeutic agents and agrochemicals. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

References

- 1. Page loading... [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. chemscene.com [chemscene.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 3-AMINO-N-BENZYL-BENZAMIDE | CAS#:54977-91-2 | Chemsrc [chemsrc.com]

- 6. prepchem.com [prepchem.com]

- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3-amino-N-benzylbenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-N-benzylbenzamide in organic solvents. In the absence of extensive published quantitative data, this document outlines a predictive assessment of solubility based on the compound's molecular structure and the principles of solvent-solute interactions. Furthermore, it details standardized experimental protocols for the precise and accurate determination of its solubility, enabling researchers to generate reliable data for applications in drug development, process chemistry, and formulation science.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and materials science. Its utility in these fields is intrinsically linked to its physicochemical properties, among which solubility is paramount. Solubility dictates the compound's behavior in various chemical processes, including reaction kinetics, purification, and formulation. A thorough understanding of its solubility in a range of organic solvents is therefore critical for its effective application.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It serves as a practical resource for researchers by providing a theoretical framework for predicting its solubility and offering detailed methodologies for its experimental determination.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." This principle suggests that a solute will have higher solubility in a solvent that has a similar polarity. The molecular structure of this compound, featuring both polar and non-polar moieties, suggests a nuanced solubility profile.

Molecular Structure of this compound:

-

Polar Groups: The primary amine (-NH2) and the amide (-C(=O)NH-) groups are capable of hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar solvents.

-

Non-polar Groups: The two phenyl rings are non-polar and will favor interactions with non-polar solvents through van der Waals forces.

Based on this structure, a qualitative prediction of solubility in various organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group of the solvent can act as both a hydrogen bond donor and acceptor, readily interacting with the amine and amide groups of the solute. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, which will effectively solvate the polar functional groups of the molecule. |

| Acetone, Ethyl Acetate | Moderate to Low | These solvents are polar but less so than DMSO or DMF. Their ability to act as hydrogen bond acceptors will contribute to solubility, but the large non-polar regions may limit it. | |

| Non-polar | Hexane, Toluene | Low to Insoluble | The dominant non-polar nature of these solvents will not effectively solvate the polar amine and amide groups, leading to poor solubility. |

| Chlorinated | Dichloromethane | Moderate | Dichloromethane has a moderate polarity and can engage in dipole-dipole interactions, potentially offering a balance for solvating both polar and non-polar parts of the molecule. |

Experimental Determination of Solubility

To obtain precise and accurate solubility data, experimental determination is essential. The following sections outline detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

A preliminary qualitative assessment can be a rapid method to screen for suitable solvents.

Experimental Protocol:

-

Preparation: Add approximately 10-20 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the chosen organic solvent to the test tube.

-

Observation: Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).

-

Classification: Visually inspect the solution.

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

This process is illustrated in the workflow diagram below.

Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)

For precise solubility values, the shake-flask method followed by HPLC analysis is a gold standard.

Experimental Protocol:

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm syringe filter to remove all undissolved solids.

-

-

Sample Dilution:

-

Dilute the clear filtrate with a suitable solvent (usually the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the λmax of this compound.

-

-

Quantification:

-

Determine the concentration of the diluted sample by comparing its peak area to a pre-established calibration curve of known concentrations of this compound.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

The workflow for this quantitative method is depicted below.

Data Presentation

All experimentally determined quantitative solubility data should be compiled into a structured table for clear comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Organic Solvent | Solubility (g/L) | Solubility (mol/L) |

| e.g., Methanol | Data | Data |

| e.g., Ethanol | Data | Data |

| e.g., DMSO | Data | Data |

| e.g., DMF | Data | Data |

| e.g., Acetone | Data | Data |

| e.g., Dichloromethane | Data | Data |

| e.g., Toluene | Data | Data |

| e.g., Hexane | Data | Data |

(Note: The table above is a template. Researchers should populate it with their experimentally obtained values.)

Conclusion

Potential Biological Activities of the 3-Amino-N-benzylbenzamide Scaffold: A Technical Overview

Disclaimer: This technical guide summarizes the known biological activities of compounds structurally related to 3-amino-N-benzylbenzamide. As of this writing, specific experimental data on the biological activity of this compound itself is not extensively available in the public domain. The information presented herein is based on studies of the broader classes of aminobenzamides and N-benzylbenzamides and is intended to guide future research into the potential therapeutic applications of this specific molecule.

Introduction

The this compound structure combines two key pharmacophores: the 3-aminobenzamide core and the N-benzylbenzamide scaffold. Both of these parent structures are present in a variety of biologically active molecules, suggesting that this compound could exhibit a range of pharmacological effects. This document provides an in-depth technical overview of the potential biological activities, mechanisms of action, and relevant experimental protocols associated with these related compound classes.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could potentially be investigated for the following therapeutic applications:

-

Oncology: As an inhibitor of Poly(ADP-ribose) polymerase (PARP) or as a tubulin polymerization inhibitor.

-

Neurodegenerative Diseases: Through PARP inhibition, which is implicated in neuroinflammation and cell death, or via butyrylcholinesterase (BChE) inhibition.

-

Metabolic Syndrome: By acting as a dual modulator of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).

PARP Inhibition: A Potential Neuroprotective and Anti-Cancer Activity

The 3-aminobenzamide moiety is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and cell death pathways.[1][2][3]

Mechanism of Action

In response to DNA damage, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process consumes significant amounts of NAD+ and ATP. While essential for DNA repair, overactivation of PARP1 can lead to severe energy depletion and a form of programmed cell death known as parthanatos.[1][2] 3-aminobenzamide acts as a competitive inhibitor of PARP, preventing the excessive depletion of cellular energy stores and subsequent cell death.[1][2] This mechanism is particularly relevant in conditions of high oxidative stress, such as traumatic brain injury and cerebral ischemia.[4][5]

Signaling Pathway

References

- 1. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. precisionfda.org [precisionfda.org]

- 4. Inhibition of neuronal nitric oxide synthase-mediated activation of poly(ADP-ribose) polymerase in traumatic brain injury: neuroprotection by 3-aminobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-N-benzylbenzamide: A Technical Guide for a Potential PARP Inhibitor Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of therapeutic agents, particularly in the oncology landscape, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms. The benzamide scaffold is a cornerstone of many clinically approved PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate to competitively inhibit PARP enzyme activity. This technical guide explores 3-amino-N-benzylbenzamide as a candidate PARP inhibitor. While specific preclinical data for this compound is not extensively available in published literature, its structural similarity to known PARP inhibitors makes it a compound of interest. This document provides a comprehensive overview of the rationale for its candidacy, a putative synthesis protocol, and detailed experimental methodologies for its evaluation as a PARP inhibitor. Furthermore, it presents the broader context of benzamide-based PARP inhibition, including quantitative data for established inhibitors to serve as a benchmark for future studies of this compound.

Introduction to PARP Inhibition and the Benzamide Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[1]

Inhibition of PARP enzymatic activity disrupts the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with competent homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in HR, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired DSBs and subsequent cell death through a mechanism known as synthetic lethality.[2]

The benzamide moiety is a key pharmacophore in many potent PARP inhibitors. It occupies the nicotinamide binding pocket of the PARP catalytic domain, effectively competing with the natural substrate, NAD+.[3] The development of numerous clinical PARP inhibitors has been based on the elaboration of the benzamide core to enhance potency, selectivity, and pharmacokinetic properties.[3][4] this compound contains this core benzamide structure, suggesting its potential as a PARP inhibitor candidate.

This compound: A Candidate Profile

While specific biological data for this compound as a PARP inhibitor is scarce in the public domain, its chemical structure provides a strong rationale for its investigation.

-

Chemical Structure: C14H14N2O

-

Molecular Weight: 226.28 g/mol

-

CAS Number: 54977-91-2[5]

The presence of the 3-amino group offers a potential vector for further chemical modification to explore structure-activity relationships (SAR) and optimize properties such as solubility, cell permeability, and target engagement.

Quantitative Data for Benchmark PARP Inhibitors

To provide a context for the potential potency of this compound, the following tables summarize the inhibitory activity of several well-characterized, clinically relevant benzamide-based PARP inhibitors.

| Table 1: In Vitro PARP1 and PARP2 Inhibitory Potency of Clinically Approved Benzamide-Based Inhibitors | ||

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| Olaparib | 1.9 | 1.5 |

| Rucaparib | 1.4 | 1.4 |

| Talazoparib | 0.57 | 0.31 |

| Niraparib | 3.8 | 2.1 |

| Veliparib | 4.7 | 2.9 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions.[4]

Experimental Protocols

The following sections detail the methodologies for the synthesis and evaluation of this compound as a PARP inhibitor.

Synthesis of this compound

A general two-step synthesis for N-substituted benzamides can be adapted for this compound. The first step involves the amidation of a substituted benzoyl chloride with a primary amine, followed by the reduction of a nitro group to an amine.

Step 1: Synthesis of N-benzyl-3-nitrobenzamide

This procedure involves the acylation of benzylamine with 3-nitrobenzoyl chloride.

-

Materials: 3-nitrobenzoyl chloride, benzylamine, triethylamine (or another suitable base), and an anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Procedure:

-

Dissolve benzylamine and triethylamine in the anhydrous solvent and cool the mixture in an ice bath.

-

Add a solution of 3-nitrobenzoyl chloride in the same solvent dropwise to the cooled amine solution with stirring.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Reduction of N-benzyl-3-nitrobenzamide to this compound

The nitro group is reduced to an amine, commonly using a metal catalyst and a hydrogen source.

-

Materials: N-benzyl-3-nitrobenzamide, a reducing agent (e.g., tin(II) chloride dihydrate (SnCl2·2H2O) or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol for SnCl2, or methanol/ethyl acetate for hydrogenation).

-

Procedure (using SnCl2):

-

Dissolve N-benzyl-3-nitrobenzamide in ethanol.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product as needed.[6]

-

In Vitro PARP Inhibition Assay (ELISA-based)

This assay quantifies the amount of PAR produced by PARP1 in the presence of an inhibitor.

-

Principle: PARP1 is incubated with NAD+ and the test compound. The amount of PAR generated is then detected using an anti-PAR antibody in an ELISA format.

-

Procedure:

-

Coat a 96-well plate with histone, a PARP1 substrate.

-

Add a reaction mixture containing PARP1 enzyme, NAD+, and varying concentrations of this compound to the wells.

-

Incubate to allow for the PARylation reaction to occur.

-

Wash the plate to remove unreacted components.

-

Add a primary antibody specific for PAR.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chromogenic substrate and measure the absorbance.

-

Calculate the percent inhibition and determine the IC50 value.

-

Cell Viability Assay (MTT/MTS Assay)

This assay assesses the cytotoxic effect of the compound on cancer cells, particularly those with and without BRCA mutations.

-

Principle: The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells (e.g., BRCA-deficient and BRCA-proficient cell lines) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each cell line.

-

PARP Trapping Assay (Immunofluorescence-based)

This assay measures the ability of an inhibitor to trap PARP on DNA.

-

Principle: Potent PARP inhibitors can trap the enzyme at the site of DNA damage, leading to the formation of cytotoxic PARP-DNA complexes.

-

Procedure:

-

Grow cells on coverslips or in imaging plates.

-

Treat the cells with the test compound, with or without a DNA-damaging agent to induce PARP recruitment.

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against PARP1.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Acquire images using a fluorescence microscope and quantify the nuclear fluorescence intensity. An increase in nuclear PARP1 signal indicates trapping.

-

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and processes are provided below using the DOT language for Graphviz.

Caption: PARP1 signaling in DNA repair and the effect of PARP inhibition.

Caption: Experimental workflow for evaluating a PARP inhibitor candidate.

Caption: The principle of synthetic lethality with PARP inhibitors.

Conclusion and Future Directions

This compound represents a structurally plausible candidate for a novel PARP inhibitor based on its core benzamide scaffold. While direct evidence of its biological activity is currently lacking in the scientific literature, this technical guide provides a comprehensive framework for its synthesis and evaluation. The provided experimental protocols and comparative data for established inhibitors offer a roadmap for researchers to investigate the potential of this and other novel benzamide derivatives. Future studies should focus on the synthesis and purification of this compound, followed by a systematic in vitro evaluation of its PARP inhibitory activity and its cytotoxic effects in relevant cancer cell lines. Positive in vitro results would warrant further investigation into its mechanism of action, including PARP trapping ability, and eventual progression to in vivo animal models to assess its therapeutic efficacy. The exploration of such novel chemical entities is vital for the continued development of next-generation PARP inhibitors with improved properties and expanded therapeutic applications.

References

Exploring the Mechanism of Action of 3-amino-N-benzylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-amino-N-benzylbenzamide is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of structurally analogous compounds. The experimental data and protocols provided are representative examples from this analogous class of molecules and should be adapted and validated specifically for this compound.

Introduction: A Hypothesis-Driven Approach

The core structure of this compound features a benzamide group, a scaffold present in numerous biologically active molecules.[1] Specifically, the 3-aminobenzamide moiety is a classic pharmacophore known to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes.[2][3] PARP inhibitors are a clinically successful class of targeted cancer therapies.[4] This guide hypothesizes that the primary mechanism of action for this compound is the inhibition of PARP enzymes, leading to a phenomenon known as synthetic lethality in specific cancer cell types.

PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6] These inhibitors competitively bind to the catalytic domain of PARP, competing with its natural substrate, nicotinamide adenine dinucleotide (NAD+).[7] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step for recruiting other DNA repair factors to the site of damage.[7][8]

The Core Mechanism: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is most pronounced in tumors with pre-existing defects in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs).[9] Mutations in genes like BRCA1 and BRCA2 are prime examples of HR deficiency.[10]

The proposed mechanism unfolds as follows:

-

Inhibition of SSB Repair: this compound binds to PARP1/2, inhibiting its enzymatic activity.[7] This leads to the accumulation of unrepaired SSBs.

-

Conversion to DSBs: During DNA replication, these unrepaired SSBs are converted into more cytotoxic DSBs when the replication fork collapses.[11]

-

Synthetic Lethality: In normal, healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with HR deficiency (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic instability and subsequent cell death.[9][12] This selective killing of cancer cells while sparing normal cells is termed "synthetic lethality."[4]

A secondary and critical mechanism is "PARP trapping."[8] Inhibitors can lock the PARP enzyme onto the DNA at the site of a break, forming a cytotoxic PARP-DNA complex. This complex physically obstructs DNA replication and repair, further contributing to cell death, particularly in HR-deficient cells.[12][13]

Quantitative Data: Representative Inhibitory Potency

No specific inhibitory data for this compound is publicly available. The following table summarizes the inhibitory potency of 3-aminobenzamide, a foundational PARP inhibitor, and other clinically relevant benzamide-based PARP inhibitors to provide a quantitative benchmark.

| Compound | Target(s) | IC50 (Enzymatic Assay) | Cellular Activity/Potency |

| 3-Aminobenzamide | PARP | ~30 µM[14] | IC50 of ~50 nM in CHO cells[15] |

| Olaparib | PARP1, PARP2 | 1.9 nM (PARP1), 1.5 nM (PARP2)[16] | IC50 of 4.7 µM in BRCA1-mutant MDA-MB-436 cells[17] |

| Rucaparib | PARP1, PARP2 | 1.4 nM (PARP1), 1.4 nM (PARP2)[16] | Potent activity in BRCA-deficient models[13] |

| Niraparib | PARP1, PARP2 | 3.8 nM (PARP1), 2.1 nM (PARP2)[16] | IC50 of 7.487 µM in BRCA2-mutant PEO1 cells[17] |

| Talazoparib | PARP1, PARP2 | 0.57 nM (PARP1), 0.31 nM (PARP2)[16] | Strongest PARP-trapping activity among clinical inhibitors[12] |

Note: IC50 values are highly dependent on assay conditions and can vary between studies.[16]

Visualizing the Mechanism and Workflow

Signaling Pathway of PARP Inhibition

The diagram below illustrates the central role of PARP in DNA repair and the consequences of its inhibition in both normal and HR-deficient cells.

Experimental Workflow

The following diagram outlines a typical workflow to validate the hypothesized mechanism of action for a novel compound like this compound.

Detailed Experimental Protocols

To validate the proposed mechanism, a series of biochemical and cell-based assays are required.

Protocol 1: Chemiluminescent PARP1 Enzymatic Inhibition Assay

This assay quantifies the PARP1-catalyzed addition of biotinylated ADP-ribose to histone proteins.[18][19]

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates (white)

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Biotinylated NAD+

-

This compound (dissolved in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Include a "no inhibitor" (vehicle control) and "no enzyme" (background) control.

-

Reaction Setup: To each well of the histone-coated plate, add 25 µL of the compound dilution, 25 µL of a PARP1/Activated DNA mix, and initiate the reaction by adding 50 µL of Biotinylated NAD+ solution.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Washing: Wash the plate 3-4 times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST) to remove unreacted components.

-

Detection:

-

Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

-

Wash the plate 4 times with PBST.

-

Add 100 µL of chemiluminescent HRP substrate.

-

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value using a non-linear regression model.

Protocol 2: Western Blot for Cellular PARP Activity (PAR Levels)

This assay assesses the ability of the compound to inhibit PARP activity inside cells by measuring the levels of PAR polymers after DNA damage.[20]

Materials:

-

HR-deficient (e.g., MDA-MB-436) and HR-proficient (e.g., MDA-MB-231) cell lines

-

This compound

-

DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-PAR (mouse monoclonal), anti-β-actin (loading control)

-

HRP-conjugated anti-mouse secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce DNA damage by treating cells with H₂O₂ (e.g., 200 µM) for 10 minutes.

-

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts (20-30 µg per lane) and prepare samples with Laemmli buffer.

-

Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with anti-PAR primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Re-probe the membrane for β-actin as a loading control. Quantify the PAR signal intensity and normalize to the loading control to determine the dose-dependent reduction in PAR formation.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest a mechanism of action centered on the inhibition of PARP enzymes. This hypothesis is supported by a wealth of data on analogous benzamide-containing molecules. The primary therapeutic potential of such a compound would likely be in the treatment of cancers with deficiencies in the homologous recombination DNA repair pathway, leveraging the principle of synthetic lethality.

Validation of this hypothesis requires rigorous experimental testing following the workflow outlined in this guide. Key next steps for researchers would be to perform enzymatic assays to determine the IC50 value, confirm on-target effects in a cellular context by measuring PAR levels, and, most importantly, demonstrate selective cytotoxicity in BRCA-mutated or otherwise HR-deficient cancer cell lines compared to their HR-proficient counterparts. Further studies should also investigate the compound's PARP-trapping potential, as this is a key determinant of clinical efficacy for many PARP inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 10. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 13. mdpi.com [mdpi.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-amino-N-benzylbenzamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-N-benzylbenzamide derivatives and their analogues, focusing on their synthesis, biological activities, and underlying mechanisms of action. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including applications in oncology, infectious diseases, and neuroprotection.

Core Compound: this compound

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 54977-91-2

-

Molecular Formula: C₁₄H₁₄N₂O

-

Molecular Weight: 226.28 g/mol

Synthesis

The synthesis of this compound and its analogues can be achieved through a straightforward two-step process. The general scheme involves the amidation of a substituted benzoyl chloride with benzylamine or a derivative, followed by the reduction of a nitro group to the corresponding amine.

General Synthetic Protocol:

A representative synthetic route for this compound is outlined below:

Step 1: Synthesis of N-benzyl-3-nitrobenzamide

To a solution of benzylamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran at 0°C, a solution of 3-nitrobenzoyl chloride (1.05 equivalents) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-benzyl-3-nitrobenzamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

The N-benzyl-3-nitrobenzamide (1.0 equivalent) is dissolved in a suitable solvent such as ethanol, methanol, or ethyl acetate. A reducing agent, such as tin(II) chloride dihydrate (5.0 equivalents) or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is then introduced. The reaction mixture is stirred at room temperature or heated to reflux until the reduction is complete, as monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Biological Activities and Quantitative Data

This compound derivatives and analogues have demonstrated a range of biological activities. The following sections summarize their key therapeutic targets and present the available quantitative data in a structured format.

PARP Inhibition and Anticancer Activity

The 3-aminobenzamide scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] PARP inhibitors have shown significant promise as anticancer agents, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

| Compound/Analogue | Cell Line | IC50 (nM) | Reference |

| PARP Inhibitor (Generic) | LoVo colon cancer cells | 14 | [2] |

Tubulin Polymerization Inhibition

N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[3][4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

| Compound/Analogue | Cell Line | IC50 (nM) | Reference |

| Compound 20b | A549 (Lung) | 15 | [3][4] |

| Compound 20b | HCT116 (Colon) | 12 | [3][4] |

| Compound 20b | MCF-7 (Breast) | 27 | [3][4] |

| Compound 20b | HeLa (Cervical) | 19 | [3][4] |

Antiplasmodial Activity

Certain benzamide analogues have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

| Compound/Analogue | P. falciparum Strain | IC50 (µM) | Reference |

| Sugar-modified nucleoside analogue 7 | 3D7 | 0.92 | [5] |

| Sugar-modified nucleoside analogue 16 | 3D7 | 1.78 | [5] |

| Sugar-modified nucleoside analogue 17 | 3D7 | 1.33 | [5] |

| Sugar-modified nucleoside analogue 18 | 3D7 | 1.15 | [5] |

| Sugar-modified nucleoside analogue 1 | 3D7 | 1.31 | [5] |

| Sugar-modified nucleoside analogue 7 | RKL-9 (resistant) | 2.1 | [5] |

| Sugar-modified nucleoside analogue 16 | RKL-9 (resistant) | 9.55 | [5] |

| Sugar-modified nucleoside analogue 17 | RKL-9 (resistant) | 1.84 | [5] |

| Sugar-modified nucleoside analogue 18 | RKL-9 (resistant) | 2.21 | [5] |

| Sugar-modified nucleoside analogue 1 | RKL-9 (resistant) | 1.83 | [5] |

Neuroprotection

3-aminobenzamide itself has been shown to be neuroprotective in models of cerebral ischemia and traumatic brain injury.[6][7] This effect is largely attributed to its PARP inhibitory activity, which prevents the overactivation of PARP and subsequent energy depletion and cell death in neurons.

| Treatment | Model | Effect | Reference |

| 3-aminobenzamide (40 mg/kg) | Mouse model of focal cerebral ischemia | 30% decrease in infarct volume | [6] |

| 3-aminobenzamide (40 mg/kg) | Mouse model of focal cerebral ischemia | 72% decrease in neutrophil infiltration | [6] |

| 3-aminobenzamide (10 mg/kg, i.c.v.) | Rat model of traumatic brain injury | Significant reduction in lesion volume | [7] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

dot

Caption: PARP1 Signaling in DNA Repair and Inhibition.

dot

Caption: Inhibition of Tubulin Polymerization.

dot

References

- 1. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo antiplasmodial evaluation of sugar-modified nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of neuronal nitric oxide synthase-mediated activation of poly(ADP-ribose) polymerase in traumatic brain injury: neuroprotection by 3-aminobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of 3-amino-N-benzylbenzamide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-amino-N-benzylbenzamide (CAS No. 54977-91-2), a compound of interest in chemical synthesis and drug discovery. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification